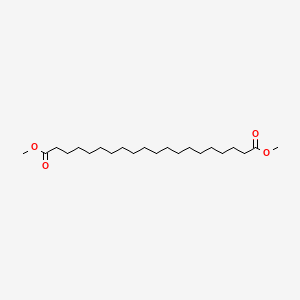

Dimethyl icosanedioate

Beschreibung

The exact mass of the compound Dimethyl icosanedioate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dimethyl icosanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl icosanedioate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

dimethyl icosanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O4/c1-25-21(23)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22(24)26-2/h3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODMJVMUYCFFMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340707 | |

| Record name | Dimethyl icosanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42235-38-1 | |

| Record name | Dimethyl icosanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 42235-38-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dimethyl Icosanedioate: A Comprehensive Technical Guide for Advanced Research and Development

Introduction: Beyond a Simple Diester

Dimethyl icosanedioate (CAS No. 42235-38-1) is a long-chain aliphatic diester that presents as a white to off-white crystalline solid.[1][2][3][4] While its primary structure—a C20 dicarboxylic acid esterified with two methyl groups—suggests straightforward applications as a building block or plasticizer, a deeper analysis reveals its potential in more sophisticated domains, including specialty polymers and biomedical research.[1][5][] This guide provides an in-depth exploration of dimethyl icosanedioate, moving beyond basic data to explain the causality behind its synthesis, analysis, and potential applications for researchers, scientists, and drug development professionals.

Core Properties and Identification

Accurate identification and understanding of fundamental properties are the bedrock of any scientific investigation. Dimethyl icosanedioate is identified by the CAS number 42235-38-1.[1][7][8][9] Its key physical and chemical properties are summarized in the table below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 42235-38-1 | [7][9] |

| Molecular Formula | C₂₂H₄₂O₄ | [1][7][9] |

| Molecular Weight | 370.57 g/mol | [1][2][7] |

| IUPAC Name | dimethyl icosanedioate | [][8] |

| Synonyms | Dimethyl eicosanedioate, Eicosanedioic acid dimethyl ester | [1][4][5] |

| Appearance | White to almost white crystalline powder | [1][2][4] |

| Melting Point | 65-67 °C | [2][10] |

| Boiling Point | 223 °C @ 2 mmHg | [2][10] |

| Purity (Typical) | >95.0% (by GC) | [1][4] |

Synthesis and Purification: A Validated Approach

The most direct and industrially scalable method for synthesizing dimethyl icosanedioate is the Fischer-Speier esterification of icosanedioic acid.[10][11] This classic acid-catalyzed reaction is an equilibrium process.[12] To ensure a high yield, the equilibrium must be shifted towards the product. This is achieved by applying Le Chatelier's principle, primarily through the use of a large excess of one reactant (methanol) and/or the removal of the water byproduct.[12][13][14]

Experimental Protocol: Fischer Esterification

This protocol describes a robust method for the synthesis and purification of dimethyl icosanedioate on a laboratory scale.

1. Reaction Setup:

- To a 500 mL round-bottom flask equipped with a magnetic stir bar, add icosanedioic acid (e.g., 34.2 g, 0.1 mol).

- Add anhydrous methanol (e.g., 250 mL). Methanol acts as both the reactant and the solvent, providing a large molar excess to drive the reaction forward.[14]

- While stirring, carefully add concentrated sulfuric acid (H₂SO₄, e.g., 2 mL) dropwise as the catalyst. This protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the methanol.[11][12]

- Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

2. Work-up and Isolation:

- After the reaction is complete, allow the mixture to cool to room temperature.

- Reduce the volume of methanol by approximately half using a rotary evaporator. This step simplifies the subsequent extraction.

- Transfer the concentrated mixture to a 1 L separatory funnel containing 300 mL of deionized water.

- Extract the aqueous phase with ethyl acetate (3 x 150 mL).

- Combine the organic extracts and wash sequentially with:

- 150 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst. Caution: CO₂ evolution will occur.[14]

- 150 mL of deionized water.

- 150 mL of saturated aqueous sodium chloride (brine) to facilitate phase separation and remove residual water.[14]

- Dry the resulting organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

3. Purification:

- The crude dimethyl icosanedioate can be purified by recrystallization from a minimal amount of hot methanol or ethanol.

- Dissolve the crude solid in the hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Diagram: Synthesis and Purification Workflow

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. researchgate.net [researchgate.net]

- 5. Dimethyl Icosanedioate | CymitQuimica [cymitquimica.com]

- 7. Prediction of gas chromatographic retention times of esters of long chain alcohols and fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BISC 429 [sfu.ca]

- 9. scbt.com [scbt.com]

- 10. chembk.com [chembk.com]

- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. cerritos.edu [cerritos.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Research Applications of Dimethyl Icosanedioate

Foreword

In the landscape of chemical research, from materials science to synthetic chemistry, the utility of a molecule is defined by its structure. Dimethyl icosanedioate, a simple, long-chain aliphatic diester, represents a foundational building block whose value lies in its linear architecture and terminal functional groups. This guide is intended for researchers, chemists, and drug development professionals who seek to understand and leverage the capabilities of this versatile molecule. We will move beyond a simple cataloging of uses to explore the causal relationships between its chemical properties and its applications, providing not just protocols, but the scientific rationale that underpins them.

Introduction to Dimethyl Icosanedioate

Dimethyl icosanedioate (CAS: 42235-38-1), also known as dimethyl eicosanedioate, is the dimethyl ester of the C20 saturated dicarboxylic acid, icosanedioic acid.[1][2] Its structure consists of a long, flexible eighteen-carbon aliphatic chain (-(CH₂)₁₈-) capped at both ends by methyl ester groups (-COOCH₃). This bifunctional nature is the primary driver of its utility in chemical synthesis, allowing it to serve as a linear, non-rigid linker or monomer.

Its physical and chemical properties are summarized in the table below, providing a baseline for its handling and application in various experimental contexts.

| Property | Value | Source |

| Molecular Formula | C₂₂H₄₂O₄ | [1] |

| Molecular Weight | 370.57 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | ~66 °C | [] |

| Boiling Point | ~223 °C @ 2 mmHg | [] |

| Topological Polar Surface Area | 52.6 Ų | [] |

| Solubility | Soluble in organic solvents; insoluble in water | |

| Safety Profile | Causes skin and serious eye irritation; may cause respiratory irritation.[1] |

Chapter 1: Application in Polymer Science as a Flexibility-Enhancing Monomer

The most direct application of Dimethyl icosanedioate is in polymer chemistry, specifically in the synthesis of polyesters. Its role is twofold: as a chain extender and as an agent for imparting flexibility and ductility to the final polymer.

Mechanistic Rationale: The Role of the C18 Aliphatic Chain

Condensation polymerization relies on monomers with at least two reactive functional groups. Dimethyl icosanedioate, with its two terminal ester groups, is an ideal candidate for polycondensation reactions with diols or polyols. The reaction, typically a transesterification, proceeds by nucleophilic attack of the diol's hydroxyl group on the ester's carbonyl carbon, eliminating methanol and forming a new ester linkage.

The defining characteristic that Dimethyl icosanedioate brings to a polymer backbone is its long, saturated, and highly flexible C18 alkyl chain. Unlike shorter-chain diesters (e.g., dimethyl adipate) or rigid aromatic diesters (e.g., dimethyl terephthalate), the icosanedioate moiety introduces a significant segment of low-crystallinity, high-mobility polymer chain. This disrupts chain packing, lowers the glass transition temperature (Tg), and ultimately enhances the elasticity and impact resistance of the resulting polyester.

Experimental Workflow: Polyester Synthesis

The synthesis of a polyester from Dimethyl icosanedioate and a diol, such as 1,4-butanediol, is a well-established process. The workflow involves combining the monomers with a catalyst and heating under controlled conditions to drive the reaction to completion by removing the methanol byproduct.

Caption: Workflow for polyester synthesis via transesterification.

Protocol: Synthesis of Poly(butylene icosanedioate)

This protocol is representative for synthesizing a high molecular weight aliphatic polyester and is adapted from established methods for similar monomers.[4]

-

Reactor Setup : Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a condenser and receiving flask.

-

Charging Reactants : Charge the flask with Dimethyl icosanedioate (1.0 mol equivalent) and 1,4-butanediol (1.2 mol equivalent, a slight excess helps drive the reaction).

-

Catalyst Addition : Add a suitable transesterification catalyst, such as phosphoric acid (0.5% by weight of monomers) or titanium(IV) butoxide (250 ppm), to the mixture.[4]

-

First Stage (Ester Interchange) : Heat the mixture to 180-190 °C under a slow stream of nitrogen. Methanol will begin to distill off. Continue this stage for 2-3 hours or until ~80-90% of the theoretical amount of methanol has been collected. The rationale for this stage is to achieve oligomerization at atmospheric pressure, which is more controllable.

-

Second Stage (Polycondensation) : Gradually reduce the pressure to <1 mmHg (133 Pa) while slowly increasing the temperature to 220-240 °C. The increased temperature and vacuum are critical for removing the last traces of reactants and byproducts, driving the equilibrium towards a high molecular weight polymer.

-

Monitoring and Completion : Monitor the reaction by observing the viscosity of the molten polymer (via stirrer torque) or by taking small samples for analysis. The reaction is typically continued for 4-8 hours under vacuum.

-

Product Recovery : Once the desired viscosity is reached, cool the reactor under nitrogen to prevent oxidation. The resulting solid polyester can be extruded or dissolved in a suitable solvent (e.g., chloroform) for characterization.

-

Validation : The polyester's molecular weight (Mw, Mn) and polydispersity index (PDI) should be determined by Gel Permeation Chromatography (GPC). Its thermal properties (Tg, Tm) are measured using Differential Scanning Calorimetry (DSC).

Chapter 2: A Precursor for Macrocycle Synthesis

The synthesis of macrocycles—cyclic molecules containing large rings (typically >12 atoms)—is a cornerstone of supramolecular chemistry and drug discovery.[5] The long, linear C20 diester backbone of Dimethyl icosanedioate makes it an excellent starting material for constructing large ring systems.

Strategic Importance in Synthesis

Efficiently forming a large ring is an entropically unfavorable process. Success relies on strategies that favor intramolecular reactions over intermolecular polymerization. The key is to employ high-dilution conditions, where individual molecules are isolated in a large volume of solvent, or to use template-driven reactions. Dimethyl icosanedioate is a prime candidate for classic macrocyclization reactions like the Acyloin or Dieckmann condensations.

Representative Workflow: Intramolecular Dieckmann Condensation

The Dieckmann condensation is an intramolecular reaction between two ester groups of a single molecule, forming a β-keto ester. For a long-chain diester like Dimethyl icosanedioate, this reaction can be used to form a large cyclic ketone, a versatile intermediate for other macrocyclic structures.

Caption: Synthetic pathway to a macrocyclic ketone via Dieckmann condensation.

Protocol: Synthesis of Cyclohenicosanone

This protocol describes the synthesis of a 21-membered macrocyclic ketone from Dimethyl icosanedioate.

-

System Preparation : Assemble a large, oven-dried, three-neck flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. The large volume is essential for achieving high dilution.

-

High-Dilution Setup : In the flask, place sodium hydride (4.0 mol equivalent, as a 60% dispersion in mineral oil) and wash with anhydrous toluene to remove the oil. Add a large volume of anhydrous toluene (e.g., to achieve a final substrate concentration of ~0.01 M). Heat the suspension to reflux. The choice of a non-protic solvent like toluene is critical to prevent quenching the strong base.

-

Substrate Addition : Dissolve Dimethyl icosanedioate (1.0 mol equivalent) in a separate volume of anhydrous toluene and add it to the dropping funnel. Add this solution dropwise to the refluxing sodium hydride suspension over an extended period (e.g., 8-12 hours). This slow addition is the most critical step for ensuring high dilution and favoring the intramolecular reaction.

-

Reaction Completion : After the addition is complete, maintain the reflux for an additional 2-4 hours to ensure full cyclization.

-

Workup - Part 1 (Quenching) : Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by a dilute aqueous HCl solution until the mixture is acidic. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Workup - Part 2 (Hydrolysis & Decarboxylation) : Remove the toluene under reduced pressure. To the crude β-keto ester, add a solution of aqueous sodium hydroxide (10%) and heat to reflux for 4-6 hours to saponify the ester. Cool the mixture, acidify with concentrated HCl, and continue to heat for 2-3 hours to effect decarboxylation.

-

Purification : Extract the final product, cyclohenicosanone, into diethyl ether or hexane. Purify the crude product by column chromatography on silica gel.

-

Validation : Confirm the structure of the macrocyclic ketone using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the methyl ester signals and the appearance of characteristic ketone and methylene signals will validate the transformation.

Chapter 3: Clarifying the Role in Biomedical Research

A search of chemical supplier databases may present Dimethyl icosanedioate as a compound for research in inflammatory diseases, citing anti-inflammatory and immunomodulatory properties.[] While intriguing, it is imperative for the scientific community to distinguish between commercial marketing and peer-reviewed evidence.

Critical Evaluation of Evidence

As of early 2026, there is no substantive, peer-reviewed scientific literature that validates Dimethyl icosanedioate as an anti-inflammatory or immunomodulatory agent. The claims appear to stem from a likely conflation with other, structurally distinct dimethyl esters that are well-documented immunomodulators: Dimethyl Fumarate (DMF) and Dimethyl Itaconate (DMI) .

-

Dimethyl Fumarate (DMF) is an FDA-approved drug for multiple sclerosis that functions by activating the Nrf2 antioxidant pathway.[6]

-

Dimethyl Itaconate (DMI) is a cell-permeable derivative of the endogenous metabolite itaconate. It exhibits complex, context-dependent effects, providing short-term anti-inflammatory action while also being capable of inducing long-term trained immunity.[7][8] It has shown efficacy in animal models of neuroinflammation and colitis-associated cancer.[9][10][11]

The mechanisms of DMF and DMI rely on their electrophilic nature, stemming from the α,β-unsaturated carbonyl system, which allows them to react with nucleophilic cysteine residues in proteins like KEAP1, the negative regulator of Nrf2. Dimethyl icosanedioate, being a saturated aliphatic ester, lacks this electrophilic character and thus a known mechanism for such activity.

Structural Comparison: The Key to Function

The functional difference is immediately apparent from a structural comparison.

Caption: Structural differences between key research diesters.

References

-

Chen, J. & Chen, Y. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. Available at: [Link]

-

Ferreira, A. V., et al. (2023). Dimethyl itaconate induces long-term innate immune responses and confers protection against infection. Cell Reports, 42(6), 112658. Available at: [Link]

-

Goo, Y. A., et al. (2024). Macrocyclizing-thioesterases in bacterial non-ribosomal peptide biosynthesis. Natural Product Reports. Available at: [Link]

-

Farmer, T. J., et al. (2016). Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Platform Molecules. Polymers. Available at: [Link]

-

Li, R., et al. (2023). Dimethyl itaconate is effective in host-directed antimicrobial responses against mycobacterial infections through multifaceted innate immune pathways. Journal of Biomedical Science. Available at: [Link]

-

Sun, H., et al. (2020). Dimethyl itaconate, an itaconate derivative, exhibits immunomodulatory effects on neuroinflammation in experimental autoimmune encephalomyelitis. Journal of Neuroinflammation. Available at: [Link]

-

Sun, H., et al. (2020). Dimethyl itaconate, an itaconate derivative, exhibits immunomodulatory effects on neuroinflammation in experimental autoimmune encephalomyelitis. Journal of Neuroinflammation, 17(1), 138. Available at: [Link]

-

Radboud University Medical Center. (2023). Dimethyl Itaconate: A Double-Edged Sword in Immune Response. Available at: [Link]

-

Maniar, D., et al. (2020). Enzymatic synthesis of muconic acid-based polymers: Trans, trans-dimethyl muconate and trans, β-dimethyl hydromuconate. University of Groningen Research Portal. Available at: [Link]

-

Jiang, Z., et al. (2015). Enzyme-Catalyzed Synthesis of Unsaturated Aliphatic Polyesters Based on Green Monomers from Renewable Resources. Molecules. Available at: [Link]

-

Feng, G., et al. (2020). The anti-inflammatory drug dimethyl itaconate protects against colitis-associated colorectal cancer. Journal of Molecular Medicine, 98(10), 1457-1466. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethyl icosanedioate. PubChem Compound Database. Retrieved January 12, 2026, from [Link]

-

Avella, H., et al. (2012). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Journal of Applied Polymer Science. Available at: [Link]

-

Pentelute, B. L., et al. (2018). Conformation-Directed Macrocyclization Reactions. Accounts of Chemical Research. Available at: [Link]

-

O'Meara, G., et al. (2023). 4-Octyl Itaconate and Dimethyl Fumarate Induce Secretion of the Anti-Inflammatory Protein Annexin A1 via NRF2. The Journal of Immunology. Available at: [Link]

- Rudnick, L. R. (Ed.). (2017). Lubricant additives: chemistry and applications. CRC press.

-

Zhang, Z., et al. (2012). Experimental investigation on the influence of lubricant additive on performance of dimethyl ether engine. Energy. Available at: [Link]

-

Leman, L. J., et al. (2017). Molecular Amalgamations that Generate Constrained Peptidomimetic Macrocycles. eScholarship, University of California. Available at: [Link]

-

Kim, D., et al. (2019). Impact of Lubricant Oil Additives on the Performance of Pd-Based Three-Way Catalysts. Emission Control Science and Technology. Available at: [Link]

-

Yar, M., et al. (2020). Anti-Inflammatory Activity of Natural Products. Molecules. Available at: [Link]

-

Liu, T., et al. (2022). Anti-Inflammatory Effect of Dimethyl Fumarate Associates with the Inhibition of Thioredoxin Reductase 1 in RAW 264.7 Cells. Molecules, 28(1), 107. Available at: [Link]

-

Sarlah, D., et al. (2012). Enantioselective Synthesis of Benzylic Boronic Esters from Dienes by a Palladium-Catalyzed Tandem Reaction. eScholarship, University of California. Available at: [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethyl Icosanedioate | CymitQuimica [cymitquimica.com]

- 4. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]

- 6. Anti-Inflammatory Effect of Dimethyl Fumarate Associates with the Inhibition of Thioredoxin Reductase 1 in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dimethyl itaconate induces long-term innate immune responses and confers protection against infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dimethyl Itaconate: A Double-Edged Sword in Immune Response - Radboudumc [radboudumc.nl]

- 9. Dimethyl itaconate, an itaconate derivative, exhibits immunomodulatory effects on neuroinflammation in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dimethyl itaconate, an itaconate derivative, exhibits immunomodulatory effects on neuroinflammation in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The anti-inflammatory drug dimethyl itaconate protects against colitis-associated colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimethyl icosanedioate molecular weight and formula

An In-depth Technical Guide to Dimethyl Icosanedioate for Scientific Professionals

Abstract

Dimethyl icosanedioate is a long-chain aliphatic diester derived from the C20 dicarboxylic acid, icosanedioic acid. While its traditional applications have been in polymers and lubricants, recent advancements in lipidomics have highlighted the significant biological roles of its parent molecule and other very-long-chain dicarboxylic acids (VLCDCAs) as endogenous anti-inflammatory mediators. This guide provides a comprehensive technical overview of dimethyl icosanedioate, including its physicochemical properties, a detailed synthesis protocol, robust analytical methodologies for quality control, and a discussion of its emerging applications for researchers in drug development and the biomedical sciences.

Physicochemical and Structural Characterization

Dimethyl icosanedioate is the dimethyl ester of the saturated 20-carbon α,ω-dicarboxylic acid. Its long aliphatic backbone and terminal ester groups confer properties that make it a versatile chemical intermediate and a subject of interest for biological applications.

Table 1: Core Physicochemical Properties of Dimethyl Icosanedioate

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₂₂H₄₂O₄ | [1][][3] |

| Molecular Weight | 370.57 g/mol | [][3] |

| CAS Number | 42235-38-1 | [1][] |

| IUPAC Name | dimethyl icosanedioate | [1][] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 66 °C | |

| Boiling Point | 223 °C @ 2 mmHg |

| Canonical SMILES | COC(=O)CCCCCCCCCCCCCCCCCCC(=O)OC |[] |

Synthesis: Fischer Esterification of Icosanedioic Acid

The most direct and scalable method for preparing dimethyl icosanedioate is the Fischer esterification of its parent dicarboxylic acid. This classic reaction involves treating the carboxylic acid with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst.

Principle of Synthesis

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which significantly increases its electrophilicity. A molecule of methanol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, a water molecule is eliminated, and deprotonation of the resulting carbonyl yields the ester and regenerates the acid catalyst.[4] To drive the reaction to completion, Le Châtelier's principle is applied by using a large excess of methanol, which acts as both a reagent and a solvent, effectively pushing the equilibrium toward the product side.[4][5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of dimethyl icosanedioate.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend icosanedioic acid (1.0 eq) in anhydrous methanol (20-30 eq).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) to the stirring suspension.

-

Reflux: Heat the reaction mixture to a gentle reflux (approximately 65°C) and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting dicarboxylic acid spot is no longer visible.

-

Cooling and Concentration: Allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dilute the residue with diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, and finally with saturated sodium chloride (brine) solution.[6]

-

Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]

-

Purification: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. For high purity, the resulting solid can be recrystallized from a suitable solvent system like hexane/acetone to afford dimethyl icosanedioate as a white crystalline solid.

Analytical and Quality Control Methodologies

Rigorous characterization is essential to confirm the identity and purity of the synthesized dimethyl icosanedioate. A combination of chromatographic and spectroscopic techniques provides a comprehensive quality control assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for assessing the purity of volatile and semi-volatile compounds like long-chain esters. It provides quantitative purity information based on peak area and confirms molecular weight via mass spectrometry.[8][9]

Caption: General workflow for GC-MS analysis of dimethyl icosanedioate.

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity solvent such as heptane or ethyl acetate.

-

Instrumentation: Utilize a GC system equipped with a capillary column suitable for FAME analysis (e.g., SLB®-5ms, 30 m x 0.25 mm x 0.25 µm).[10]

-

Oven Program: A typical temperature gradient starts at 70°C, ramps at 5-10°C/min to a final temperature of 240-280°C, and holds for several minutes to ensure elution.[10]

-

Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.[10]

-

MS Detector: Operate in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode (e.g., m/z 40-550) to obtain the fragmentation pattern or in selected ion monitoring (SIM) mode for enhanced sensitivity.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous confirmation of the molecular structure. ¹H NMR confirms the presence and ratio of different proton environments, while ¹³C NMR identifies all unique carbon atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| ¹H | -O-CH ₃ (Ester methyl) | ~3.67 | Singlet (s) | 6H |

| -CH ₂-C(=O)O- (α-protons) | ~2.30 | Triplet (t) | 4H | |

| -CH₂-CH ₂-C(=O)O- (β-protons) | ~1.63 | Quintet (p) | 4H | |

| -(CH ₂)₁₄- (Bulk methylene) | ~1.26 | Multiplet (m) | 28H | |

| ¹³C | -C (=O)O- (Carbonyl) | ~174.3 | - | - |

| -O-C H₃ (Ester methyl) | ~51.4 | - | - | |

| -C H₂-C(=O)O- (α-carbon) | ~34.1 | - | - | |

| -(C H₂)₁₄- (Bulk methylene) | ~29.1 - 29.7 | - | - | |

| -CH₂-C H₂-C(=O)O- (β-carbon) | ~24.9 | - | - |

Note: Chemical shift values are estimates based on standard functional group tables and may vary slightly.[12][13][14][15]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for confirming the presence of key functional groups, particularly the characteristic ester carbonyl group.

Table 3: Key FTIR Absorption Bands for Dimethyl Icosanedioate

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |

|---|---|---|---|

| 2915-2850 | C-H | Symmetric & Asymmetric Stretch | Strong |

| 1750-1735 | C=O | Carbonyl Stretch | Very Strong |

| 1465 | C-H | Methylene Scissoring | Medium |

| 1300-1000 | C-O | Ester Stretch (2 bands) | Strong |

Note: The presence of a very strong peak around 1740 cm⁻¹ is the most telling feature of an aliphatic ester.[16][17][18]

Applications in Research and Drug Development

While dimethyl icosanedioate can be used as a monomer for polyester synthesis or as a plasticizer, its most compelling modern application lies in biomedical research.[3][19] This interest stems from the biological activity of its parent diacid.

Prodrug Strategy for Anti-Inflammatory VLCDCAs

Recent lipidomics studies have identified very-long-chain dicarboxylic acids (VLCDCAs) as a class of endogenous lipids with potent anti-inflammatory properties.[20][21] These molecules are naturally produced via ω-oxidation of fatty acids and are subsequently metabolized through peroxisomal β-oxidation.[22] Research suggests that decreased levels of certain VLCDCAs are associated with inflammatory diseases and some cancers, and their replenishment could offer a novel therapeutic strategy.[20][21][23]

However, VLCDCAs themselves are waxy solids with extremely poor aqueous solubility, making direct administration and formulation challenging. Dimethyl icosanedioate serves as an ideal prodrug or research tool. Its ester structure renders it significantly more lipophilic and soluble in organic delivery vehicles. It is anticipated that once administered, cellular esterases can hydrolyze the methyl esters to release the parent icosanedioic acid in situ, delivering the active anti-inflammatory agent.

Caption: Prodrug concept for dimethyl icosanedioate.

Safety, Handling, and Storage

As a laboratory chemical, dimethyl icosanedioate requires proper handling to minimize risk.

Table 4: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

|---|

| GHS07 | Warning | H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] |

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

References

-

Gaspar, M., et al. (2011). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. Lipids in Health and Disease. [Link]

-

Yalcin, D., et al. (2022). FT-IR data of fatty alcohols, adipic acid and long-chain diesters. ResearchGate. [Link]

-

Agilent Technologies. (2011). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. Agilent Application Note. [Link]

-

Shimadzu Corporation. Determination of Fatty-acid Composition of Lipids in Human Embryonic Stem Cells Using GC-MS. Shimadzu Application News. [Link]

-

Wojcika, A., et al. (2022). The Effects of Chain Length on the Infrared Spectra of Fatty Acids and Methyl Esters. Molecules. [Link]

-

LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. [Link]

-

University of Colorado Denver. The Fischer Esterification. Organic Chemistry Lab Manual. [Link]

-

Ramsden, C.E., et al. (2018). Endogenous Anti-Inflammatory Very-Long-Chain Dicarboxylic Acids: Potential Chemopreventive Lipids. Cancers. [Link]

-

California State University, Bakersfield. Fischer Esterification. Chemistry Lab Document. [Link]

-

Ramsden, C.E., et al. (2018). Endogenous Anti-Inflammatory Very-Long-Chain Dicarboxylic Acids: Potential Chemopreventive Lipids. PMC - NIH. [Link]

-

University of California, Irvine. Fischer Esterification Procedure. Chemistry Department. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Esters. Department of Chemistry. [Link]

-

Saunders, J.E. (1967). FAR INFRARED SPECTRA OF SATURATED ALIPHATIC ESTERS. Defense Technical Information Center. [Link]

-

Goudreau, S.R., et al. (2010). SYNTHESIS OF DIMETHYL 2-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE USING AN IODONIUM YLIDE DERIVED FROM DIMETHYL MALONATE. Organic Syntheses. [Link]

-

Ramsden, C.E., et al. (2018). (PDF) Endogenous Anti-Inflammatory Very-Long-Chain Dicarboxylic Acids: Potential Chemopreventive Lipids. ResearchGate. [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. [Link]

-

Smith, B.C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

Chemistry Steps. Fischer Esterification. Chemistry Steps. [Link]

-

PubChem - NIH. Dimethyl icosanedioate. PubChem Database. [Link]

-

Jaspers, R.T., et al. (2020). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. PMC - NIH. [Link]

-

Reich, H.J. NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

ResearchGate. The research progress on the esterification reaction of dicarboxylic acids. ResearchGate. [Link]

-

Clark, G.R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

-

Gottlieb, H.E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

NMRS.io. 13C | Solvent | NMR Chemical Shifts. NMRS.io. [Link]

Sources

- 1. Dimethyl icosanedioate | C22H42O4 | CID 566668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dimethyl Icosanedioate | CymitQuimica [cymitquimica.com]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. cerritos.edu [cerritos.edu]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 8. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. shimadzu.com [shimadzu.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. agilent.com [agilent.com]

- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. research.cbc.osu.edu [research.cbc.osu.edu]

- 15. nmrs.io [nmrs.io]

- 16. researchgate.net [researchgate.net]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Endogenous Anti-Inflammatory Very-Long-Chain Dicarboxylic Acids: Potential Chemopreventive Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Endogenous Anti-Inflammatory Very-Long-Chain Dicarboxylic Acids: Potential Chemopreventive Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Dimethyl Icosanedioate: Nomenclature, Properties, and Applications

This guide provides a comprehensive technical overview of Dimethyl icosanedioate, a long-chain aliphatic diester. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple list of synonyms to deliver actionable insights into the compound's chemical identity, synthesis, and practical applications. The information is structured to support laboratory work and strategic research decisions, emphasizing the causal relationships behind its properties and procedural methodologies.

Decoding the Identity: Nomenclature and Synonyms

In chemical research and commerce, a single compound can be identified by numerous names and codes. Understanding these identifiers is critical for accurate literature searches, database inquiries, and material procurement. Dimethyl icosanedioate is no exception. Its various synonyms reflect systematic chemical naming conventions, common names derived from its parent acid, and database-specific identifiers.

The systematic IUPAC name, dimethyl icosanedioate , precisely describes its structure: a twenty-carbon (icosane) chain with carboxylic acid groups at both ends (dioate), where the acidic protons have been replaced by methyl groups.[1] More frequently, it is referred to as the dimethyl ester of its parent diacid, leading to common synonyms like Eicosanedioic acid dimethyl ester and Icosanedioic acid dimethyl ester .[2][3][4]

For unambiguous identification in a laboratory or purchasing setting, database identifiers are the gold standard. A consolidated list of key identifiers for Dimethyl icosanedioate is presented below.

Table 1: Chemical Identifiers and Synonyms for Dimethyl Icosanedioate

| Identifier Type | Value | Source(s) |

| Primary Name | Dimethyl icosanedioate | [1][5] |

| CAS Number | 42235-38-1 | [1][3][6] |

| Common Synonyms | Dimethyl eicosanedioate, Eicosanedioic acid dimethyl ester, Icosanedioic acid dimethyl ester | [2][3][5] |

| PubChem CID | 566668 | [1] |

| Molecular Formula | C₂₂H₄₂O₄ | [1][5] |

| InChIKey | PODMJVMUYCFFMK-UHFFFAOYSA-N | [1][5] |

| Canonical SMILES | COC(=O)CCCCCCCCCCCCCCCCCCC(=O)OC | [1][5] |

Physicochemical Characteristics

The physical and chemical properties of Dimethyl icosanedioate dictate its behavior in experimental settings, from its solubility in reaction solvents to its thermal stability. These characteristics are a direct consequence of its molecular structure: a long, nonpolar C₁₈ hydrocarbon chain capped at both ends by polar ester groups. This bifunctional nature makes it a subject of interest in polymer science and material chemistry.

Table 2: Key Physicochemical Properties of Dimethyl Icosanedioate

| Property | Value | Source(s) |

| Molecular Weight | 370.57 g/mol | [2][5] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 65-67 °C | [3][6][7] |

| Boiling Point | 223 °C at 2 mmHg | [6][7][8] |

| Purity (Typical) | >95.0% (GC) | [2][3] |

| Topological Polar Surface Area | 52.6 Ų | [1][5] |

The long aliphatic chain imparts significant hydrophobicity, making the compound insoluble in water but soluble in many organic solvents.[9] The melting point of 65-67 °C indicates it is a solid at room temperature, a crucial consideration for handling and storage.[3][6][7]

Synthesis and Methodologies

The most direct and common method for preparing Dimethyl icosanedioate is the Fischer-Speier esterification of its parent dicarboxylic acid, Icosanedioic acid.[6][10] This acid-catalyzed reaction involves treating the diacid with an excess of methanol. The use of excess methanol is a key experimental choice; according to Le Chatelier's principle, it shifts the reaction equilibrium towards the formation of the ester product by ensuring the diacid is the limiting reagent.[11][12] The acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, functions by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.[10]

Detailed Protocol: Fischer Esterification of Icosanedioic Acid

This protocol is a self-validating system, incorporating reaction, purification, and confirmation steps.

1. Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Icosanedioic acid (1 equivalent).

-

Add anhydrous methanol (20-30 equivalents). The alcohol serves as both reactant and solvent.

-

Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirring mixture.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

2. Work-up and Isolation:

-

After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst; perform cautiously due to CO₂ evolution), and finally with brine.[13]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

3. Purification and Characterization:

-

The crude Dimethyl icosanedioate can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield a white crystalline solid.

-

The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Gas Chromatography-Mass Spectrometry (GC-MS).

Synthesis Workflow Diagram

The logical flow of the synthesis protocol is visualized below.

Caption: Workflow for the synthesis of Dimethyl icosanedioate via Fischer esterification.

Core Applications in Research and Development

Dimethyl icosanedioate and similar long-chain diesters are not merely laboratory curiosities; they are functional molecules with applications spanning multiple scientific domains.

-

Polymer Chemistry : As a linear, bifunctional molecule, it serves as a monomer for the synthesis of polyesters and polyamides. The long C₁₈ hydrocarbon backbone can impart flexibility and hydrophobicity to the resulting polymer. It is also used as a polymer plasticizer.[2]

-

Biomedical Research : The compound is cited as a substance for research and development in inflammatory diseases, potentially possessing anti-inflammatory or immunomodulatory properties.[5] Its utility as a research biochemical is established by its commercial availability for this purpose.[14]

-

Advanced Materials : Long-chain diesters are actively being investigated as phase change materials (PCMs) for thermal energy storage.[11] Their defined melting points and high latent heat of fusion make them suitable for applications requiring stable temperature regulation.

-

Lubricants and Surfactants : The parent diacid, icosanedioic acid, is used in the production of high-performance lubricants and surfactants, suggesting that its ester derivatives may find use as lubricant additives or as intermediates in the synthesis of novel surface-active agents.[6][9]

Biological Context: The Metabolic Fate of the Parent Diacid

While Dimethyl icosanedioate itself is primarily a synthetic compound, its parent structure, icosanedioic acid, is a dicarboxylic acid. Long-chain dicarboxylic acids are known metabolites in mammals, arising from an alternative fatty acid metabolism pathway called omega (ω)-oxidation .[1][3] This pathway becomes significant when the primary β-oxidation pathway is impaired.[1]

Omega-oxidation occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid to a carboxylic acid, thus forming a dicarboxylic acid.[4] This process provides a metabolic route for the detoxification and elimination of excess fatty acids. The resulting dicarboxylic acids can then be chain-shortened via β-oxidation, primarily in peroxisomes.[8] Understanding this pathway is relevant for drug development professionals studying metabolic disorders or drug-induced steatosis.

Omega-Oxidation Pathway Diagram

Caption: The ω-oxidation pathway for converting a fatty acid to a dicarboxylic acid.

Conclusion

Dimethyl icosanedioate is a well-defined chemical entity whose identity is captured by a range of synonyms and systematic identifiers. Its synthesis is straightforward, relying on the classic Fischer esterification, and its utility is demonstrated in diverse fields from polymer science to biomedical research. The biological relevance of its parent diacid in the ω-oxidation pathway further broadens its context for scientists in the life sciences and drug development. This guide provides the foundational knowledge and practical methodologies required to confidently work with and innovate using this versatile long-chain diester.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 566668, Dimethyl icosanedioate. [Link]

-

Molbase. eicosanedioic acid dimethyl ester. [Link]

-

ChemBK. EICOSANEDIOIC ACID DIMETHYL ESTER. [Link]

-

Local Pharma Guide. CAS NO. 42235-38-1 | EICOSANEDIOIC ACID DIMETHYL ESTER. [Link]

-

Wikipedia. Fischer–Speier esterification. [Link]

-

Aydin, A. A., & Okutan, H. (2018). Long-chain Diesters of Fattyy Alcohols as Novel Phase Change Materials for Thermal Energy Storage. ResearchGate. [Link]

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

National Center for Biotechnology Information. The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene Sequence Length in Polymer Backbone. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. microbenotes.com [microbenotes.com]

- 3. Omega oxidation - Wikipedia [en.wikipedia.org]

- 4. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]

- 5. researchgate.net [researchgate.net]

- 6. biologydiscussion.com [biologydiscussion.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 10. cerritos.edu [cerritos.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Research Applications of Long-Chain Diesters: From Advanced Materials to Next-Generation Therapeutics

Introduction: The Versatility of Long-Chain Diesters

Long-chain diesters, a class of molecules characterized by two ester groups connected by aliphatic chains, are emerging as highly versatile building blocks in numerous scientific and industrial fields. Their unique physicochemical properties—stemming from the interplay between the polar ester functionalities and the long, nonpolar hydrocarbon chains—make them ideal candidates for a wide range of applications. From enhancing the thermal performance of energy storage systems to forming the backbone of novel drug delivery vehicles, these compounds offer a compelling combination of functionality, biocompatibility, and sustainability.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, characterization, and application of long-chain diesters. Moving beyond a simple catalog of uses, we delve into the core principles that govern their behavior, explaining the causality behind experimental choices and providing field-proven protocols to empower your research and development endeavors.

Core Principles: Synthesis and Physicochemical Properties

A foundational understanding of how long-chain diesters are synthesized and how their structure dictates their function is paramount to leveraging their full potential.

Synthetic Pathways: Crafting the Molecular Architecture

The synthesis of long-chain diesters can be broadly categorized into two primary routes: classical chemical methods and biocatalytic processes. The choice of method is critical, as it influences yield, purity, reaction conditions, and overall sustainability.[1]

-

Fischer Esterification: This well-established method involves the acid-catalyzed reaction between a dicarboxylic acid and a long-chain alcohol.[1] Strong acids like sulfuric acid or p-toluenesulfonic acid are typically used.[2] To drive the reversible reaction towards the product, water is continuously removed, often through azeotropic distillation. While versatile, this method's reliance on high temperatures and strong acids can lead to side reactions and require robust, corrosion-resistant equipment.[1]

-

Enzymatic Synthesis: Offering a greener alternative, enzymatic synthesis utilizes lipases (e.g., Novozym® 435) to catalyze the esterification reaction under milder conditions (typically 50-80°C).[3][4] This approach minimizes by-product formation, reduces energy consumption, and enhances product purity, which is particularly crucial for cosmetic and pharmaceutical applications.[4] The high specificity of enzymes also allows for precise control over the final structure. The primary trade-off is the higher initial cost of the biocatalyst, though it can often be recycled over multiple batches.[3]

Diagram 1: General Synthetic Workflow

Caption: Workflow for the synthesis and validation of long-chain diesters.

Structure-Property Relationships

The physical and chemical properties of long-chain diesters are intricately linked to their molecular structure, specifically the length and branching of the hydrocarbon chains.

-

Thermal Properties: The melting point and latent heat of fusion are critical for applications like phase change materials. Generally, for a given diacid, increasing the length of the alcohol chain increases the melting point and enthalpy of fusion.[5] This is due to more efficient molecular packing and stronger van der Waals forces.

-

Viscosity and Lubricity: Long, linear chains typically result in higher viscosity. Branching in the alkyl chains disrupts crystal packing, leading to lower melting points and pour points, which is a highly desirable trait for biolubricants intended for low-temperature applications.[3][6]

-

Biodegradability: The presence of ester bonds provides hydrolytic and enzymatic cleavage sites, rendering these molecules biodegradable. However, the rate of degradation is influenced by chain length and crystallinity. Linear chains can form highly crystalline domains that are less accessible to water and enzymes, slowing degradation.[7][8]

Table 1: Physicochemical Properties of Representative Long-Chain Diesters

| Diester Name | Dicarboxylic Acid | Alcohol | Molecular Weight ( g/mol ) | Melting Temp (°C) | Latent Heat (J/g) | Primary Application Reference |

|---|---|---|---|---|---|---|

| Ditetradecyl Adipate (DTA) | Adipic Acid | 1-Tetradecanol | 538.9 | 44 | 142.4 | Phase Change Material[9] |

| Dioctadecyl Adipate (DOA) | Adipic Acid | 1-Octadecanol | 651.1 | 60 | 186.2 | Phase Change Material[9] |

| Bis(2-ethylhexyl) Sebacate | Sebacic Acid | 2-Ethylhexanol | 426.7 | -48 | - | Lubricant[6] |

| Dioctyl Maleate (DOM) | Maleic Acid | n-Octanol | 340.5 | - | - | Plasticizer[8] |

Applications in Advanced Materials Science

The tunable properties of long-chain diesters make them exceptional candidates for the development of high-performance, sustainable materials.

Phase Change Materials (PCMs) for Thermal Energy Storage

Long-chain diesters are excellent solid-liquid PCMs.[9] They absorb and store large amounts of latent heat at a constant temperature during their phase transition (melting) and release it upon solidification. This property is harnessed in applications ranging from smart textiles and building insulation to thermal management of electronics. Diesters such as ditetradecyl adipate (DTA) and dioctadecyl adipate (DOA) have been shown to possess high latent heat storage capacity and excellent thermal stability over thousands of cycles.[9] Their non-corrosive and chemically stable nature gives them an advantage over other organic PCMs like paraffins and fatty acids.[9]

Monomers for Biodegradable and Recyclable Polymers

Long-chain diesters are key building blocks for a new class of polyesters that mimic the properties of commodity plastics like polyethylene (PE) while being fully biodegradable and recyclable.[10][11] By reacting a long-chain dicarboxylic acid with a long-chain diol, it's possible to create aliphatic polyesters with long methylene sequences.[12] These sequences can crystallize in a PE-like manner, imparting high ductility and strength to the material.[11] The ester linkages, however, act as predetermined breaking points, allowing the polymer to be chemically recycled back to its monomers or to be biodegraded in soil environments.[7][11] This approach offers a viable path toward a circular economy for plastics.

Diagram 2: Diesters as Polymer Building Blocks

Caption: Conceptual pathway from long-chain monomers to degradable polyesters.

Applications in Pharmaceutical Sciences and Drug Delivery

In the pharmaceutical arena, the biocompatibility and lipidic nature of long-chain diesters are leveraged to create sophisticated drug delivery systems.

Lipid-Based Nanocarriers

Long-chain diesters are integral components in the formulation of Lipid Nanoparticles (LNPs) and Solid Lipid Nanoparticles (SLNs), which are used to encapsulate and deliver a wide range of therapeutics, from small molecules to nucleic acids like mRNA and siRNA.[13][14]

-

Structural Role: In these formulations, diesters can act as the solid lipid core (in SLNs) or as a structural lipid within the nanoparticle matrix.[14] Their hydrocarbon chains contribute to the lipophilicity of the particle, enhancing the encapsulation of hydrophobic drugs.

-

Stability Enhancement: The choice of lipid architecture is critical for nanoparticle stability. Synthetic diesters with branched hydrocarbon chains can enhance fluidity and create imperfections in the lipid packing, which can improve drug loading and prevent drug expulsion during storage.[13][15]

-

Modulating Release: The rate of enzymatic degradation of the diester matrix by lipases can be controlled by selecting specific chain lengths and structures, allowing for tunable drug release profiles.[14]

Gene Delivery

The chemical structure of diesters can be modified to create cationic lipids.[16] For instance, by incorporating quaternary ammonium headgroups, diesters can be synthesized that electrostatically interact with negatively charged nucleic acids (DNA, RNA) to form lipoplexes. These complexes protect the genetic material from degradation and facilitate its entry into cells, a key step in non-viral gene therapy.[16][17] Biodegradable poly(beta-amino ester)s, which contain ester linkages, are another class of polymers that have shown great promise for DNA delivery due to their ability to unpack the genetic cargo in response to the intracellular environment.[17]

Diagram 3: Workflow for Lipid Nanoparticle (LNP) Formulation

Caption: Key steps in the formulation and analysis of drug-delivering LNPs.

Industrial and Cosmetic Applications

-

Biolubricants: Diesters derived from branched-chain alcohols and linear dicarboxylic acids are excellent synthetic lubricants.[3] They exhibit high viscosity indices and superior low-temperature properties compared to mineral oils, making them ideal for demanding applications while also being biodegradable.[6][18]

-

Plasticizers: Long-chain diesters, particularly those based on maleic acid, are being developed as greener, biodegradable alternatives to phthalate-based plasticizers in polymers like PVC.[8]

-

Cosmetics and Personal Care: In cosmetics, medium-chain diesters (15-30 carbons) are highly valued as emollients.[19] They provide a light, non-greasy skin feel, reduce the tackiness of formulations, and are excellent at solubilizing organic UV filters and pigments, making them staples in skin care, sun care, and color cosmetics.[19][20]

Key Experimental Protocols

To facilitate practical application, this section provides validated, step-by-step methodologies for the synthesis and characterization of long-chain diesters and their nanoparticle formulations.

Protocol 1: Synthesis of Ditetradecyl Adipate (DTA) via Vacuum Esterification

Causality: This protocol, adapted from the methodology used for similar diesters, employs a vacuum to drive the reaction by removing the water by-product, eliminating the need for a solvent or a strong acid catalyst, which results in a purer product.[9][21]

-

Reactant Preparation: In a two-necked round-bottom flask equipped with a magnetic stirrer, combine adipic acid (1 mole equivalent) and 1-tetradecanol (2.2 mole equivalents, a slight excess to ensure complete reaction of the diacid).

-

Melting and Mixing: Heat the flask in an oil bath to 140°C to melt and homogenize the reactants.

-

Vacuum Application: Once the mixture is a clear, homogenous liquid, connect the flask to a vacuum line (target pressure: 2-3 mmHg).

-

Reaction: Maintain the temperature at 140°C under vacuum with continuous stirring for 6 hours. The removal of water vapor will be visible in the vacuum trap.

-

Cooling and Solidification: After 6 hours, remove the heat source and allow the flask to cool to room temperature. The product will solidify into a white, waxy solid.

-

Purification: To remove unreacted fatty alcohol, recrystallize the crude solid product from ethanol or acetone. Filter the purified white crystals and dry them under vacuum.

-

Validation: Confirm the structure and purity of the final DTA product using FT-IR (disappearance of the broad O-H peak from the carboxylic acid, appearance of the strong C=O ester peak around 1740 cm⁻¹) and ¹H NMR spectroscopy.[9]

Protocol 2: Formulation of Solid Lipid Nanoparticles (SLNs)

Causality: This protocol uses a hot homogenization method, a robust and scalable technique for producing SLNs. The long-chain diester serves as the solid lipid matrix, and the combination of surfactants is crucial for creating and maintaining a stable nanoparticle dispersion.

-

Phase Preparation:

-

Lipid Phase: Weigh the long-chain diester (e.g., Dioctadecyl Adipate) and a lipophilic surfactant (e.g., soy lecithin) and place them in a beaker. Heat to 75°C (approx. 15°C above the diester's melting point) until a clear, homogenous oil phase is formed. If encapsulating a lipophilic drug, dissolve it in this phase.

-

Aqueous Phase: In a separate beaker, dissolve a hydrophilic surfactant (e.g., Polysorbate 80) in purified water. Heat to 75°C.

-

-

Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise while stirring at high speed (e.g., 8000 rpm) with a high-shear homogenizer for 5-10 minutes. This forms a coarse oil-in-water emulsion.

-

High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to 75°C. Homogenize for 5-10 cycles at a pressure of 500-1500 bar.

-

Nanosuspension Cooling: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools to room temperature. The lipid droplets will recrystallize, forming solid lipid nanoparticles.

-

Characterization: Analyze the final SLN suspension for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).[22] Determine encapsulation efficiency via centrifugation or dialysis followed by quantification of the free drug.

Protocol 3: Characterization of Thermal Properties by DSC

Causality: Differential Scanning Calorimetry (DSC) is the definitive method for measuring the phase transition temperatures and latent heat storage capacity of PCMs, providing the critical data needed to assess their performance.[23]

-

Sample Preparation: Accurately weigh 5-10 mg of the purified long-chain diester into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Cycle 1 (Erase Thermal History): Heat the sample from room temperature to 80°C (well above its melting point) at a rate of 10°C/min. Hold for 5 minutes. Cool the sample to 0°C at a rate of 10°C/min.

-

Cycle 2 (Data Acquisition): Heat the sample from 0°C to 80°C at a controlled rate (e.g., 5°C/min). This second heating scan is used for analysis.

-

-

Data Analysis: From the thermogram of the second heating scan, determine the onset melting temperature, peak melting temperature, and integrate the area under the melting peak to calculate the latent heat of fusion (enthalpy, in J/g).[9]

Conclusion and Future Outlook

Long-chain diesters represent a remarkably adaptable class of molecules with significant, proven applications across multiple research domains. Their utility is rooted in a clear and predictable relationship between their molecular structure and their macroscopic functions—a relationship that researchers can strategically manipulate. As the scientific community continues to prioritize sustainability, biodegradability, and biocompatibility, the demand for these versatile compounds is set to grow. Future research will likely focus on creating novel diester architectures with even more specialized functionalities, such as stimuli-responsive diesters for targeted drug delivery and monomers for self-healing polymers. The principles and protocols outlined in this guide provide a solid foundation for scientists and engineers to innovate and develop the next generation of advanced materials and therapeutics based on long-chain diesters.

References

-

Kahraman Döğüşcü, D., Hekimoğlu, G., & Sarı, A. (2020). Long-chain Diesters of Fattyy Alcohols as Novel Phase Change Materials for Thermal Energy Storage. Cumhuriyet Science Journal, 41(1), 269-280. [Link]

-

ResearchGate. (n.d.). The synthetic scheme of the long-chain diesters. [Link]

-

Synthesis, properties and thermokinetics of a kind of diesters as phase change materials. (2025). ResearchGate. [Link]

-

Knothe, G., et al. (2000). Synthesis and characterization of some long-chain diesters with branched or bulky moieties. JAOCS, Vol. 77, no. 8. [Link]

-

High performance long chain polyesters via melt copolymerization of cutin-inspired monomers. (2024). RSC Sustainability. [Link]

-

Synthetic diether-linked cationic lipids for gene delivery. (n.d.). PubMed. [Link]

-

Enzymatic Synthesis of Biobased Polyesters and Polyamides. (n.d.). MDPI. [Link]

-

Wilson, F., & Loughran, D. (2017). The link between function and structure of esters. Personal Care Europe. [Link]

-

Branched-chain and dendritic lipids for nanoparticles. (n.d.). Canadian Science Publishing. [Link]

-

Diesters of high-chain dicarboxylic acids with 1-tetradecanol as novel organic phase change materials for thermal energy storage. (2025). Request PDF on ResearchGate. [Link]

-

Degradable and Recyclable Polyesters from Multiple Chain Length Bio‐ and Waste‐Sourceable Monomers. (2023). ResearchGate. [Link]

-

SYNTHETIC LUBRICANTS FROM BRANCHED CHAIN DIESTERS. (n.d.). DTIC. [Link]

-

Long-Chain Polyorthoesters as Degradable Polyethylene Mimics. (2019). ACS Publications. [Link]

-

Biodegradable Long Chain Aliphatic Polyesters Containing Ether-Linkages: Synthesis, Solid-State, and Barrier Properties. (2025). Request PDF on ResearchGate. [Link]

-

Single-component solid lipid nanocarriers prepared with ultra-long chain amphiphilic lipids. (n.d.). Request PDF on ResearchGate. [Link]

-

Recent Advances in the Enzymatic Synthesis of Polyester. (n.d.). PMC - NIH. [Link]

-

Branched-chain and dendritic lipids for nanoparticles. (2025). ResearchGate. [Link]

-

Multistep Enzymatic Synthesis of Long-Chain α,ω-Dicarboxylic and ω-Hydroxycarboxylic Acids from Renewable Fatty Acids and Plant Oils. (2025). Request PDF on ResearchGate. [Link]

-

Molecular Structure – Biodegradation Relationships of Long-Chain Polyesters. (2025). KOPS. [Link]

-

Environmentally friendly process design for furan-based long-chain diester production aiming for bio-based lubricants. (n.d.). Green Chemistry (RSC Publishing). [Link]

-

Sustainable synthesis of branched-chain diesters. (2021). PubMed. [Link]

-

Biocatalysis: Enzymatic Synthesis for Industrial Applications. (n.d.). PMC - NIH. [Link]

- Esters of long-chain alcohols and their use to treat the skin. (n.d.).

-

Polymers for Personal Care and Cosmetics: Overview. (2013). ACS Symposium Series. [Link]

-

Designing greener plasticizers: Effects of alkyl chain length and branching on the biodegradation of maleate based plasticizers. (n.d.). PubMed. [Link]

-

Synthesis of poly(beta-amino ester)s with thiol-reactive side chains for DNA delivery. (n.d.). PubMed. [Link]

-

Organic Phase Change Materials for Thermal Energy Storage: Influence of Molecular Structure on Properties. (n.d.). MDPI. [Link]

-

Top Analytical Techniques for Characterizing Custom Polymers. (n.d.). Polymer Characterization Services. [Link]

-

Phthalate Esters in Different Types of Cosmetic Products: A Five-Year Quality Control Survey. (n.d.). MDPI. [Link]

-

Diesters Biolubricant Base Oil: Synthesis, Optimization, Characterization, and Physicochemical Characteristics. (2025). ResearchGate. [Link]

-

Orthorhombically Packed Cosmetic Oils or Formulations Could Ensure Skin Lipid Barrier Stability—An Ex Vivo Porcine Skin Study. (n.d.). MDPI. [Link]

-

Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up. (n.d.). PMC - NIH. [Link]

-

The Separation and the Characterization of Long Chain Fatty Acids and Their Derivatives by Reversed Phase High Performance Liquid Chromatography. (1989). PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Sustainable synthesis of branched-chain diesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Molecular Structure – Biodegradation Relationships of Long-Chain Polyesters [kops.uni-konstanz.de]

- 8. Designing greener plasticizers: Effects of alkyl chain length and branching on the biodegradation of maleate based plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. High performance long chain polyesters via melt copolymerization of cutin-inspired monomers - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00454J [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthetic diether-linked cationic lipids for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of poly(beta-amino ester)s with thiol-reactive side chains for DNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. aston-chemicals.com [aston-chemicals.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling of Dimethyl Icosanedioate for Research and Development

Introduction: Understanding Dimethyl Icosanedioate

Dimethyl icosanedioate (CAS No. 42235-38-1), also known as dimethyl eicosanedioate, is a long-chain aliphatic diester with the molecular formula C22H42O4.[1] In the realms of materials science and drug development, its utility is primarily as a polymer plasticizer and as a building block in the synthesis of more complex molecules.[2] Its long hydrocarbon chain imparts flexibility and hydrophobicity, making it a valuable component in various formulations. However, as with any chemical substance, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling precautions for dimethyl icosanedioate, grounded in established scientific principles and regulatory standards.

Hazard Identification and Risk Assessment

Dimethyl icosanedioate is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that requires careful handling due to its irritant properties.[1]

GHS Classification:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1]

The signal word associated with this classification is "Warning" .[1]

Toxicological Profile: While specific LD50 data for dimethyl icosanedioate is not readily available in public databases, the toxicological profile of long-chain aliphatic diesters suggests a low order of acute toxicity. Studies on analogous long-chain esters indicate that they are generally not acutely toxic via oral or dermal routes. The primary health concerns are localized irritation upon direct contact.

Causality of Hazards: The irritant effects of dimethyl icosanedioate are attributed to its chemical nature as an ester and its physical properties. Upon contact with moist tissues such as the skin, eyes, or respiratory tract, it can undergo slow hydrolysis to icosanedioic acid and methanol. The resulting acid and alcohol can disrupt cell membranes and cause an inflammatory response, leading to irritation. As a fine powder or dust, it can be easily inhaled, leading to mechanical and chemical irritation of the respiratory system.[1]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure risk.

Engineering Controls:

-

Ventilation: All handling of dimethyl icosanedioate powder should be conducted in a well-ventilated area. A laboratory fume hood is recommended, especially when manipulating larger quantities or when there is a potential for dust generation.

-

Enclosure: For procedures with a high likelihood of aerosolization, the use of a glove box or other enclosed system should be considered.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.[1]

-

Hand Protection: Wear nitrile or other chemically resistant gloves to prevent skin contact. Inspect gloves for any signs of degradation or perforation before use.

-

Body Protection: A standard laboratory coat should be worn to protect against accidental skin contact.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, a NIOSH-approved particulate respirator may be necessary.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical for maintaining the chemical's integrity and preventing accidental exposure.

Handling:

-

Avoid breathing dust.[1]

-

Prevent contact with skin and eyes.[1]

-

Use non-sparking tools for handling the powder to minimize dust creation.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. Aliphatic esters are susceptible to hydrolysis under acidic or basic conditions and can be oxidized by strong oxidizing agents.

-

The recommended storage temperature is room temperature, although storing in a cool, dark place (below 15°C) is also advised to prolong shelf life.[2]

Emergency Procedures: A Self-Validating System